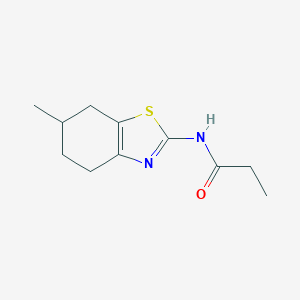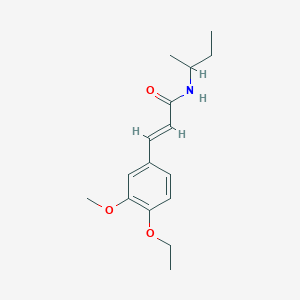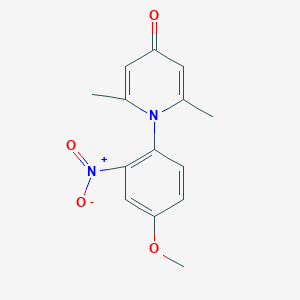
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine, also known as PNU-22394, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation. 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has also been found to inhibit the JNK signaling pathway, which is involved in cell death and inflammation.
Biochemical and Physiological Effects:
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects, depending on the target tissue and cell type. In neuronal cells, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been found to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species. In cancer cells, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been shown to induce cell cycle arrest and apoptosis. In cardiac cells, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been found to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous solutions. However, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has some limitations, such as its relatively high cost and limited availability in some regions.
Direcciones Futuras
There are several future directions for the research on 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine. One potential area of investigation is the development of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine derivatives with improved pharmacological properties. Another future direction is the investigation of the molecular targets of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine and the signaling pathways involved in its pharmacological effects. Additionally, the therapeutic potential of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine in other diseases, such as neurodegenerative disorders and metabolic diseases, could be explored.
Conclusion:
In conclusion, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine is a promising compound with potential therapeutic applications in various fields. Its synthesis method has been optimized for large-scale production, and its pharmacological properties have been extensively studied. Further research is needed to fully understand the mechanism of action of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine and its potential therapeutic applications in different diseases.
Métodos De Síntesis
The synthesis of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of 4-pyridinemethanol with methylsulfonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with piperazine to yield the final product. The synthesis of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been widely studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been shown to have neuroprotective effects against neuronal damage induced by oxidative stress. In oncology, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been investigated for its anti-tumor activity, and it has been found to inhibit the growth of various cancer cell lines. In cardiovascular diseases, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been studied for its potential to reduce myocardial infarction size and improve cardiac function.
Propiedades
Nombre del producto |
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine |
|---|---|
Fórmula molecular |
C11H17N3O2S |
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
1-methylsulfonyl-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C11H17N3O2S/c1-17(15,16)14-8-6-13(7-9-14)10-11-2-4-12-5-3-11/h2-5H,6-10H2,1H3 |
Clave InChI |
BNPFEROTGSWEBV-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=NC=C2 |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)






![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)
![[5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B256650.png)

![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)